Arsenazo III

Descripción

Propiedades

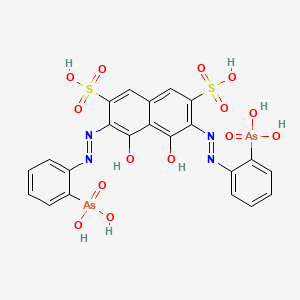

IUPAC Name |

3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18As2N4O14S2/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHVTNUJRKELCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18As2N4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026653 | |

| Record name | Arsenazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple to black powder; [MSDSonline] | |

| Record name | Arsenazo III | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1668-00-4 | |

| Record name | Arsenazo III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenazo III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1668-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsenazo III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-(bis(2-arsonophenylazo))-1,8-dihydroxynaphthalene-3,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Arsenazo III chemical structure and properties for researchers.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Arsenazo III, a widely used metallochromic indicator. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Chemical and Physical Properties

This compound, systematically named 2,7-(Bis(2-arsonophenylazo))-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a complex organic dye renowned for its high affinity and selectivity for calcium ions.[1][2] Its utility as a calcium indicator is rooted in the significant color change it undergoes upon chelation.

Chemical Structure

The intricate structure of this compound features a central chromotropic acid core functionalized with two azophenylarsonic acid groups. This specific arrangement of aromatic rings, azo linkages, and functional groups (hydroxyl, sulfonic acid, and arsonic acid) is responsible for its unique spectral properties and its ability to form stable complexes with divalent cations.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing researchers with essential data for experimental design and execution.

| Property | Value | References |

| IUPAC Name | 2,7-Bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid | |

| Synonyms | This compound, 2,2′-(1,8-Dihydroxy-3,6-disulfonaphthylene-2,7-bisazo)bisbenzenearsonic acid | |

| CAS Number | 1668-00-4 | [3] |

| Molecular Formula | C₂₂H₁₈As₂N₄O₁₄S₂ | |

| Molecular Weight | 776.37 g/mol | [3] |

| Appearance | Dark red to brown or black powder | |

| Solubility | Soluble in water and alkaline solutions, slightly soluble in ethanol. | |

| Melting Point | >300 °C (decomposes) |

Spectral Properties and Mechanism of Action

The functionality of this compound as a calcium indicator is entirely dependent on its spectral properties, which are modulated by the presence of calcium ions.

Spectral Data

In the absence of calcium, the free this compound dye exhibits a maximum absorbance (λmax) in the visible spectrum at approximately 540-570 nm. Upon binding with Ca²⁺ ions, a significant bathochromic shift occurs, and the resulting complex shows a new absorbance maximum at around 650 nm. This distinct shift in the absorption spectrum forms the basis for the quantitative determination of calcium.

| Species | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) at 650 nm (L·mol⁻¹·cm⁻¹) | pH |

| Free this compound | ~540-570 nm | Low | Neutral to slightly acidic |

| This compound-Ca²⁺ Complex | ~650 nm | Approximately 4.40 x 10⁴ | ~5.0-6.0 |

Mechanism of Calcium Chelation

This compound forms a stable complex with calcium ions. The stoichiometry of this complex can vary depending on the concentration of both the dye and calcium, with evidence suggesting the formation of 1:1, 2:1, and 2:2 (this compound:Ca²⁺) complexes under different conditions.[4] The binding involves the coordination of the calcium ion with the oxygen atoms of the hydroxyl, sulfonic, and arsonic acid groups on the this compound molecule. This chelation event alters the electronic configuration of the chromophore, leading to the observed color change.

Caption: this compound - Calcium Chelation Pathway.

Synthesis and Purification

While commercially available, understanding the synthesis and purification of this compound can be valuable for specialized research applications requiring high-purity material.

Synthesis Protocol

The synthesis of this compound is a multi-step process that involves the diazotization of o-aminophenylarsonic acid and its subsequent coupling with chromotropic acid.

-

Diazotization of o-Aminophenylarsonic Acid: o-Aminophenylarsonic acid is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to a cooled alkaline solution of chromotropic acid. The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling reaction at the 2 and 7 positions of the chromotropic acid.

-

Isolation: After the reaction is complete, the mixture is acidified to precipitate the crude this compound. The precipitate is then filtered, washed, and dried.

Purification Protocol

Commercial preparations of this compound can contain various impurities. For sensitive applications, further purification may be necessary.

-

Recrystallization: A common method for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent (e.g., a mixture of water and an organic solvent) and allowed to cool slowly. The purified this compound will crystallize out, leaving impurities in the solution.

-

Column Chromatography: Techniques such as DEAE-cellulose or gel chromatography can be employed for more rigorous purification. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a chromatography column. Elution with an appropriate solvent system separates this compound from its impurities based on their differential adsorption and size.

Experimental Protocols: Spectrophotometric Determination of Calcium in Serum

One of the primary applications of this compound is in the clinical determination of calcium levels in biological samples like serum.

Reagents and Materials

-

This compound Reagent: A buffered solution of this compound (e.g., 0.15 mM) in a suitable buffer (e.g., imidazole buffer, pH 6.5-7.0). This reagent may also contain a chelator for interfering ions, such as 8-hydroxyquinoline-5-sulfonic acid to mask magnesium.

-

Calcium Standard: A solution of known calcium concentration (e.g., 10 mg/dL).

-

Serum Samples: Patient or control serum.

-

Spectrophotometer: Capable of measuring absorbance at 650 nm.

-

Pipettes and Test Tubes

Experimental Workflow

The following diagram illustrates a typical workflow for the spectrophotometric determination of calcium in serum using this compound.

Caption: Workflow for Serum Calcium Determination.

Detailed Procedure

-

Preparation: Label three sets of test tubes: "Blank," "Standard," and "Sample."

-

Reagent Addition: Pipette 1.0 mL of the this compound reagent into each tube.

-

Sample and Standard Addition:

-

To the "Standard" tube, add 10 µL of the Calcium Standard.

-

To the "Sample" tube, add 10 µL of the serum sample.

-

The "Blank" tube contains only the this compound reagent.

-

-

Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for a specified time (e.g., 1-5 minutes) to allow for complete color development. The color of the complex is generally stable for at least 60 minutes.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 650 nm.

-

Use the "Blank" tube to zero the instrument.

-

Measure and record the absorbance of the "Standard" and "Sample" tubes.

-

-

Calculation: The concentration of calcium in the sample is calculated using the following formula:

Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Interferences

-

Magnesium: Although this compound has a higher affinity for calcium, magnesium can interfere. This is often mitigated by the inclusion of 8-hydroxyquinoline-5-sulfonic acid in the reagent, which preferentially chelates magnesium.

-

Hemolysis, Icterus, and Lipemia: Severe hemolysis, high bilirubin levels (icterus), and high lipid levels (lipemia) can interfere with the absorbance reading. Sample blanks or specific clearing agents may be required for highly lipemic samples.

-

Chelating Agents: Anticoagulants such as EDTA, citrate, and oxalate must be avoided as they will chelate calcium, making it unavailable to react with this compound. Heparin is the recommended anticoagulant.

Other Applications

Beyond its primary use in clinical chemistry for calcium determination, this compound is also employed in various other research areas:

-

Determination of other metal ions: It can be used for the spectrophotometric determination of other elements such as thorium, uranium, and rare earth elements.

-

Cellular Calcium Studies: In biological research, this compound has been used to measure calcium fluxes in permeabilized cells and isolated organelles.

Safety and Handling

This compound is an arsenic-containing compound and should be handled with care. It is toxic if swallowed or inhaled. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the solid powder. Consult the Safety Data Sheet (SDS) for detailed safety information.

This technical guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of protocols and validation may be required.

References

An In-depth Technical Guide to the Mechanism of Arsenazo III Binding to Calcium Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the interaction between the metallochromic indicator Arsenazo III and calcium ions (Ca²⁺). Understanding this binding mechanism is critical for the accurate measurement of calcium concentrations in various biological and pharmaceutical contexts. This document details the stoichiometry, kinetics, and influential factors of the binding reaction, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of this compound-Calcium Binding

This compound is a sensitive indicator for calcium ions, forming a colored complex upon binding. The interaction is primarily electrostatic, involving the negatively charged sulfonate and arsenate groups of the this compound molecule and the positively charged calcium ion. The binding results in a significant shift in the absorbance spectrum of this compound, typically monitored at wavelengths between 600 nm and 660 nm, which is proportional to the calcium concentration.[1][2][3][4][5]

The binding process is not a simple 1:1 interaction but rather a more complex equilibrium involving multiple stoichiometries. The predominant complex formed depends on the concentration of both this compound and calcium. Evidence suggests the formation of at least three distinct complexes: a 1:1 (Ca:this compound), a 2:1, and a 2:2 complex. At low dye concentrations, the 1:1 complex is more prevalent, while at higher concentrations, typical for in vitro biochemical assays (10-100 µM), the 2:2 complex is believed to be the primary contributor to the absorbance change. At even higher, millimolar concentrations of the dye, a 2:1 complex (Ca:this compound) may also form.

The kinetics of this binding are characterized by both rapid and slow components. A fast initial binding event (in the microsecond range) is followed by a slower structural rearrangement of the complex (in the millisecond range), which is considered the rate-limiting step. This complex kinetic behavior has important implications for the use of this compound in studying rapid calcium transients.

Quantitative Data Summary

The binding affinity and stoichiometry of the this compound-Ca²⁺ interaction are influenced by experimental conditions. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Conditions | Reference |

| Stoichiometry (Ca:this compound) | 1:1 | Low dye concentrations, pH 4.6 | |

| 2:2 | 10-100 µM dye concentrations | ||

| 2:1 | Millimolar dye concentrations | ||

| Dissociation Constant (Kd) | Varies with pH, ionic strength, and this compound concentration | In 200 mM KCl, Kd varies by a factor of 7 between 10-4.3 and 10-3 M this compound | |

| Conditional Log Stability Constant | 4.28 ± 0.13 | pH 4.6, ionic strength 0.1 | |

| Relaxation Time (Slow Component) | 10-20 ms | pH 7.4, 30 mM Na₂HPO₄ | |

| Relaxation Time (Rapid Component) | ≤ 10 µs | - | |

| Absorbance Maxima of Complex | 600 nm and 650 nm | Mildly acidic pH |

Experimental Protocols

The characterization of the this compound-Ca²⁺ interaction relies on several key experimental techniques.

3.1. Spectrophotometric Titration for Stoichiometry and Affinity

This method is used to determine the binding stoichiometry and apparent dissociation constant by monitoring absorbance changes upon titration of this compound with a known concentration of Ca²⁺.

-

Materials:

-

This compound solution (e.g., 10-100 µM) in a suitable buffer (e.g., Imidazole buffer, pH 6.5-7.4).

-

Standardized CaCl₂ solution.

-

Spectrophotometer capable of measuring absorbance at ~650 nm.

-

-

Procedure:

-

Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of CaCl₂.

-

Incubate the solutions for a sufficient time to reach equilibrium (e.g., 5 minutes at room temperature).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the Ca-Arsenazo III complex (around 650 nm).

-

Plot the change in absorbance as a function of the Ca²⁺ concentration.

-

Analyze the data using methods such as the molar ratio method, Job's plot, or by fitting to a binding isotherm (e.g., Hill equation) to determine the stoichiometry and dissociation constant.

-

3.2. Temperature-Jump Kinetics for Reaction Dynamics

This technique is employed to study the fast kinetics of the binding reaction by perturbing the equilibrium with a rapid temperature change.

-

Materials:

-

This compound and CaCl₂ solutions in a buffered medium.

-

Temperature-jump spectrophotometer.

-

-

Procedure:

-

A solution containing this compound and Ca²⁺ at equilibrium is subjected to a rapid increase in temperature.

-

The subsequent relaxation to a new equilibrium is monitored by the change in absorbance over time.

-

The relaxation rates are measured at different concentrations of reactants.

-

The dependence of the relaxation rates on the concentrations of this compound and Ca²⁺ is analyzed to elucidate the kinetic mechanism, including the identification of different reaction steps and their rate constants.

-

3.3. Potentiometry with Calcium-Sensitive Electrodes

This method provides a direct measurement of free Ca²⁺ concentration, which is crucial for accurately determining the binding parameters of this compound, especially under conditions where the dye concentration is high or when other Ca²⁺-binding ligands are present.

-

Materials:

-

Calcium-sensitive electrode and a reference electrode.

-

pH meter or ion meter.

-

Solutions of this compound and CaCl₂.

-

Standard Ca²⁺ solutions for electrode calibration.

-

-

Procedure:

-

Calibrate the calcium-sensitive electrode using a series of standard Ca²⁺ solutions of known concentrations.

-

In a solution containing a known total concentration of this compound, titrate with a standard CaCl₂ solution.

-

After each addition of CaCl₂, allow the potential reading to stabilize and record the free Ca²⁺ concentration.

-

Simultaneously, absorbance can be measured spectrophotometrically.

-

The data on free vs. bound Ca²⁺ can be used in Scatchard or Hill plots to determine the binding affinity and stoichiometry.

-

Visualizations

4.1. Signaling Pathway of this compound-Calcium Binding

Caption: A diagram illustrating the multi-step binding mechanism of calcium to this compound.

4.2. Experimental Workflow for Characterizing Binding

Caption: A flowchart outlining the key experimental steps for studying the this compound-calcium interaction.

References

An In-Depth Technical Guide to the Absorption Spectrum of Arsenazo III With and Without Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Arsenazo III, a widely used metallochromic indicator for the determination of calcium concentrations. The document details the spectral characteristics of this compound in its free form and when complexed with calcium, offers detailed experimental protocols for its use, and illustrates key concepts through diagrams.

Core Principles of Calcium Detection with this compound

This compound is a complex organic dye that undergoes a significant and readily detectable color change upon binding with calcium ions. In a slightly acidic to neutral pH environment, the free this compound solution is typically a reddish color. The formation of a 1:1 complex between this compound and Ca²⁺ results in a shift of the absorption maximum to a longer wavelength, producing a blue-colored complex.[1][2][3][4] The intensity of this blue color, measured by its absorbance at the new maximum, is directly proportional to the calcium concentration in the sample.[1] This principle forms the basis of a sensitive and widely adopted spectrophotometric assay for calcium quantification.

Data Presentation: Spectrophotometric Properties

The following table summarizes the key quantitative data regarding the absorption characteristics of this compound in its free (unbound) state and as a calcium complex. These values are crucial for accurate experimental design and data interpretation.

| Parameter | This compound (Free) | This compound-Ca²⁺ Complex |

| λmax (Absorption Maximum) | ~530 - 548 nm (Broad peak around 535 nm) | 600 - 660 nm (Commonly measured at 650 nm) |

| Molar Absorptivity (ε) | Data not consistently available | 4.40 x 10⁴ L·mol⁻¹·cm⁻¹ at 650 nm |

| Optimal pH for Measurement | - | 6.5 - 6.8 |

| Color of Solution | Reddish | Blue |

Experimental Protocols

This section provides a detailed methodology for preparing this compound reagents and measuring the absorption spectrum to determine calcium concentration.

Reagent Preparation

1. This compound Stock Solution (1 mM):

-

Materials: this compound (dye content ≥ 70%), high-purity deionized or distilled water.

-

Procedure:

-

Accurately weigh the appropriate amount of this compound powder. The molecular weight can vary depending on the salt form (e.g., free acid, sodium salt); refer to the manufacturer's specifications. For the disodium salt (MW ≈ 820.3 g/mol ), this would be approximately 8.2 mg for 10 mL of solution.

-

Dissolve the powder in a small volume of deionized water in a volumetric flask.

-

Bring the solution to the final desired volume with deionized water and mix thoroughly.

-

Store the stock solution in a dark bottle at 2-8°C. It is recommended to prepare this solution fresh for optimal performance.

-

2. Buffer Solution (e.g., 100 mM Imidazole, pH 6.5):

-

Materials: Imidazole, hydrochloric acid (HCl), deionized water, pH meter.

-

Procedure:

-

Dissolve the appropriate amount of imidazole in deionized water to achieve a 100 mM concentration.

-

Adjust the pH to 6.5 by slowly adding HCl while monitoring with a calibrated pH meter.

-

Bring the solution to the final volume with deionized water.

-

3. Calcium Standard Solution (e.g., 10 mg/dL or 2.5 mmol/L):

-

Commercially available, certified calcium standards are recommended for accurate calibration. Alternatively, a primary standard can be prepared from calcium carbonate.

Spectrophotometric Measurement Protocol

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength for measurement. For the Ca²⁺-Arsenazo III complex, this is typically 650 nm. To obtain a full spectrum, a wavelength scan from approximately 400 nm to 800 nm would be performed.

-

-

Assay Procedure:

-

Label cuvettes for a reagent blank, standard, and samples.

-

Pipette the working reagent (a mixture of the buffer and this compound stock solution, diluted to the desired final concentration, e.g., 120-200 µmol/L) into each cuvette. For example, add 1.0 mL of the working reagent.

-

Add a small, precise volume of the sample (e.g., 10-20 µL) or standard to the respective cuvettes. For the reagent blank, add the same volume of deionized water.

-

Mix the contents of each cuvette thoroughly and incubate for a short period (e.g., 1-5 minutes) at a constant temperature.

-

Zero the spectrophotometer using the reagent blank.

-

Measure the absorbance of the standard and the samples at 650 nm. The color of the complex is stable for at least one hour when protected from light.

-

-

Calculation:

-

The calcium concentration in the sample is calculated using the following formula:

-

Ca²⁺ Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

An In-depth Technical Guide to the Stoichiometry of the Arsenazo III-Calcium Complex

This technical guide provides a comprehensive overview of the stoichiometry of the Arsenazo III-calcium complex, a critical interaction for the measurement of calcium in various biological and chemical systems. This document is intended for researchers, scientists, and drug development professionals who utilize this compound for calcium quantification.

Introduction

This compound is a metallochromic indicator widely used for the spectrophotometric determination of calcium. Its high affinity and selectivity for calcium ions result in a distinct color change upon binding, forming a blue-purple complex.[1][2][3] Understanding the precise stoichiometry of this complex is paramount for accurate calcium measurements, as the binding ratio between this compound and calcium can vary under different experimental conditions.[4][5]

Stoichiometry of the this compound-Calcium Complex

The interaction between this compound and calcium is not a simple 1:1 binding event under all conditions. Research has demonstrated that the stoichiometry of the complex is dependent on the concentration of the dye itself. At very low dye concentrations, a 1:1 complex between one this compound molecule and one calcium ion is predominantly formed. However, at higher concentrations, which are often used in biochemical and physiological studies, evidence suggests the formation of complexes with different stoichiometries, including a 2:1 and a 2:2 (this compound:Ca2+) complex.

The formation of these different complexes can be represented by the following equilibria:

-

1:1 Complex Formation: Ca²⁺ + AIII ⇌ Ca-AIII

-

2:1 Complex Formation: Ca²⁺ + 2 AIII ⇌ Ca-(AIII)₂

-

2:2 Complex Formation: 2 Ca²⁺ + 2 AIII ⇌ (Ca)₂-(AIII)₂

The prevailing stoichiometry has significant implications for the calibration and interpretation of calcium measurements.

Quantitative Data

The following table summarizes the reported stoichiometries and apparent dissociation constants (Kd) for the this compound-calcium complex under various conditions.

| Stoichiometry (Ca²⁺:this compound) | Apparent Dissociation Constant (Kd) | Conditions | Reference |

| 1:1 | 34 - 45 µM | Physiological conditions | |

| 1:1 | - | Low dye concentrations | |

| 1:2 | - | - | |

| 2:1 | - | Millimolar dye concentrations | |

| 2:2 | - | 10 - 100 µM dye concentrations |

Experimental Protocols for Determining Stoichiometry

The stoichiometry of the this compound-calcium complex is typically determined using spectrophotometric methods. Two common experimental protocols are detailed below.

1. Spectrophotometric Titration

This method involves monitoring the change in absorbance of an this compound solution as increasing amounts of a standardized calcium solution are added.

-

Materials:

-

This compound solution of known concentration in a suitable buffer (e.g., imidazole buffer, pH 6.5-7.0).

-

Standardized calcium chloride (CaCl₂) solution.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a series of solutions containing a fixed concentration of this compound.

-

To each solution, add a different, known concentration of the standard CaCl₂ solution.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the Ca-Arsenazo III complex (typically around 650 nm).

-

Plot the absorbance as a function of the molar ratio of calcium to this compound.

-

The stoichiometry is determined from the inflection point of the resulting titration curve.

-

2. Job's Method of Continuous Variation

Job's method is a graphical technique used to determine the stoichiometry of a binding interaction.

-

Materials:

-

Equimolar stock solutions of this compound and CaCl₂ in a suitable buffer.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a series of solutions where the total molar concentration of this compound and CaCl₂ is kept constant, but their mole fractions are varied. For example, the mole fraction of CaCl₂ would range from 0 to 1.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex.

-

Calculate the difference in absorbance (ΔA) between the measured absorbance and the absorbance that would be expected if no complex formation occurred (the sum of the absorbances of the individual components).

-

Plot ΔA against the mole fraction of one of the components (e.g., calcium).

-

The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 (Ca:this compound) complex, the maximum will be at a mole fraction of calcium of 0.33.

-

Visualizations

The following diagrams illustrate the chemical equilibrium and a typical experimental workflow for determining the stoichiometry of the this compound-calcium complex.

Caption: Chemical equilibria for the formation of different this compound-calcium complexes.

Caption: A typical workflow for determining the stoichiometry of the this compound-calcium complex.

Conclusion

The stoichiometry of the this compound-calcium complex is a critical parameter that can be influenced by experimental conditions, particularly the concentration of the indicator. A thorough understanding of the potential for multiple complex formations is essential for accurate calcium quantification. The experimental protocols described in this guide, such as spectrophotometric titration and Job's method, provide robust means for determining the stoichiometry in a given experimental system. Researchers should carefully consider these factors to ensure the reliability and validity of their calcium measurements when using this compound.

References

Arsenazo III: A Technical Guide to its Core Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenazo III is a metallochromic indicator dye that has become an invaluable tool in biomedical research for the quantitative determination of calcium (Ca²⁺). Its ability to form a colored complex with calcium ions allows for sensitive and specific spectrophotometric measurement of Ca²⁺ concentrations in a variety of biological samples. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Principle of Calcium Detection

The fundamental principle behind the use of this compound as a calcium indicator lies in its ability to form a stable complex with Ca²⁺ ions. In its free form, this compound has a distinct absorption spectrum. Upon binding to calcium, the dye undergoes a conformational change that results in a significant shift in its absorption spectrum, with the Ca²⁺-Arsenazo III complex exhibiting strong absorbance at wavelengths between 600 nm and 660 nm.[1][2] The intensity of the color produced is directly proportional to the concentration of calcium in the sample, allowing for quantitative analysis.[3][4]

Key Applications in Biomedical Research

The primary application of this compound in biomedical research is the measurement of calcium concentrations in both extracellular and intracellular environments.

-

Extracellular Calcium Measurement: this compound is widely used in clinical and research laboratories to determine total calcium levels in biological fluids such as serum, plasma, and urine.[1] This is crucial for diagnosing and monitoring a range of conditions related to calcium homeostasis, including parathyroid disease, bone disorders, and chronic renal disease.

-

Intracellular Calcium Measurement: A significant application of this compound is in the study of intracellular calcium signaling. By introducing the dye into cells, researchers can monitor changes in cytosolic free calcium concentration in response to various stimuli. This has been instrumental in understanding the role of calcium as a second messenger in a multitude of cellular processes, including:

-

Muscle Contraction: Measuring calcium release from the sarcoplasmic reticulum in muscle fibers.

-

Neuronal Signaling: Investigating calcium influx and its role in neurotransmission and neuronal excitability.

-

Fertilization: Studying the calcium dynamics in oocytes during fertilization.

-

Drug Discovery: Screening for compounds that modulate calcium signaling pathways, such as those involving G protein-coupled receptors (GPCRs).

-

-

Photoacoustic Imaging: More recently, this compound has been explored as a contrast agent for photoacoustic imaging, a technique that allows for the visualization of calcium dynamics deep within tissues.

Quantitative Data

The following tables summarize key quantitative parameters of this compound for use in biomedical research assays.

Table 1: Spectroscopic and Binding Properties of this compound

| Parameter | Value | Reference(s) |

| Absorbance Maximum (λmax) of Ca²⁺-Arsenazo III Complex | 600 - 660 nm | |

| Recommended Wavelength for Measurement | 650 nm or 660 nm | |

| Molar Extinction Coefficient (ε) of Ca²⁺-Arsenazo III Complex | Varies with conditions (pH, ionic strength) | |

| Dissociation Constant (Kd) for Ca²⁺ | 0.6 µM | |

| Stoichiometry of Ca²⁺:this compound Complex | 1:1 or 1:2 (condition-dependent) |

Table 2: Typical Reagent Composition and Assay Parameters

| Component/Parameter | Typical Concentration/Value | Reference(s) |

| This compound Concentration | 0.15 - 0.2 mmol/L | |

| Buffer | Imidazole or other suitable buffer | |

| pH | 6.5 - 7.0 | |

| Linearity Range for Calcium | Up to 16 mg/dL (4 mmol/L) | |

| Incubation Time | 1 - 5 minutes | |

| Sample Volume | 10 - 20 µL | |

| Reagent Volume | 1.0 mL |

Experimental Protocols

General Protocol for Calcium Determination in Aqueous Samples (e.g., Serum, Plasma)

This protocol provides a general guideline for the colorimetric determination of calcium using this compound.

Materials:

-

This compound reagent solution (containing this compound, buffer, and stabilizers)

-

Calcium standard solution (e.g., 10 mg/dL)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 650 nm

-

Cuvettes or microplates

-

Micropipettes and tips

Procedure:

-

Reagent Preparation: Prepare the this compound working solution according to the manufacturer's instructions. The reagent is often provided ready to use.

-

Sample and Standard Preparation: If necessary, dilute samples with high calcium concentrations with a suitable diluent (e.g., 0.9% NaCl) to fall within the linear range of the assay.

-

Assay Setup:

-

Label tubes or wells for blank, standard, and samples.

-

Pipette 1.0 mL of the this compound reagent into each tube/well.

-

Add 10 µL of the standard solution to the "standard" tube/well.

-

Add 10 µL of the sample to the respective "sample" tubes/wells.

-

Add 10 µL of deionized water or saline to the "blank" tube/well.

-

-

Incubation: Mix the contents of each tube/well thoroughly and incubate at room temperature for 1-5 minutes to allow for color development. The color is typically stable for at least 60 minutes.

-

Absorbance Measurement:

-

Set the spectrophotometer to a wavelength of 650 nm.

-

Zero the instrument using the reagent blank.

-

Measure the absorbance of the standard and all samples.

-

-

Calculation: Calculate the calcium concentration in the samples using the following formula:

Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Protocol for Intracellular Calcium Measurement in Cultured Cells

This protocol outlines a general procedure for measuring changes in intracellular calcium in adherent cell cultures using this compound.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound, salt form

-

Loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Microinjection setup or cell-loading reagents (e.g., digitonin)

-

Microscope equipped for spectrophotometry or a microplate reader with bottom-reading capabilities

-

Stimulus to induce calcium signaling (e.g., agonist for a GPCR)

Procedure:

-

Cell Preparation: Plate cells on a suitable transparent support and grow to the desired confluency.

-

This compound Loading:

-

Microinjection: Prepare a concentrated solution of this compound in an appropriate intracellular buffer. Microinject the dye into individual cells using a microneedle. This method allows for precise control of the intracellular dye concentration.

-

Permeabilization: Alternatively, cells can be transiently permeabilized to allow the entry of this compound. A common method involves a brief exposure to a low concentration of digitonin in the presence of the dye. After loading, the cells are washed to remove the permeabilizing agent and excess dye.

-

-

Baseline Measurement:

-

Place the dish or coverslip with the loaded cells on the microscope stage or in the plate reader.

-

Measure the baseline absorbance at two wavelengths: one sensitive to Ca²⁺-binding (e.g., 650 nm) and an isosbestic wavelength where absorbance is independent of Ca²⁺ concentration (e.g., 570 nm). The ratio of the absorbances at these two wavelengths is used to determine the intracellular calcium concentration.

-

-

Stimulation: Add the stimulus of interest to the cells and immediately begin recording the absorbance changes over time.

-

Data Analysis:

-

Calculate the ratio of the absorbance at the calcium-sensitive wavelength to the absorbance at the isosbestic wavelength for each time point.

-

Calibrate the absorbance ratios to actual calcium concentrations using a calibration curve generated with solutions of known calcium concentrations in the presence of this compound. This can be done in vitro or in situ using ionophores to equilibrate intracellular and extracellular calcium.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a typical Gq-coupled GPCR signaling pathway leading to an increase in intracellular calcium, a process that can be monitored using this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Arsenazo III in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Arsenazo III is a valuable chemical compound utilized in various laboratory applications, primarily as a metallochromic indicator for the determination of calcium and other elements such as thorium, zirconium, and uranium.[1][2][3][4][5] However, its handling requires stringent safety protocols due to its inherent toxicity. This guide provides an in-depth overview of the necessary safety precautions for handling this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects. The primary hazards are associated with its arsenic content. Chronic exposure to arsenical dust may lead to serious health issues.

GHS Hazard Statements:

-

H301: Toxic if swallowed

-

H331: Toxic if inhaled

-

H400: Very toxic to aquatic life

-

H410: Very toxic to aquatic life with long lasting effects

Toxicological and Physical Data

Quantitative toxicological data for this compound is not extensively available in all safety data sheets. However, the permissible exposure limit for arsenic compounds provides a critical benchmark for safe handling.

| Data Point | Value | Reference |

| Appearance | Purple to black or reddish-brown solid powder | |

| Solubility | Soluble in alkaline solutions, slightly soluble in water, insoluble in ethanol, ether, and acetone. | |

| Melting Point | > 320 °C | |

| Acute Toxicity, Oral (ATE) | 100 mg/kg | |

| Acute Toxicity, Inhalation (ATE) | >0.5 mg/l/4h (dust/mist) | |

| Permissible Exposure Limit (PEL) as Arsenic | 0.5 mg/m³ | |

| OSHA - Final PELs (as Arsenic) | 0.01 mg/m3 TWA |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Local exhaust ventilation is generally required. Emergency eyewash fountains and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Chemical safety goggles or glasses with side shields are required. Contact lenses should not be worn as they can absorb and concentrate irritants.

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or overalls should be worn to prevent skin contact.

-

Respiratory Protection : If dust is generated, a NIOSH-approved respirator is necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.

-

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for preventing accidental exposure and contamination.

-

Handling :

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Wash hands thoroughly after handling.

-

Minimize dust generation.

-

-

Storage :

-

Store in a cool, dry, well-ventilated area in a tightly closed original container.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Store locked up.

-

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Risk Assessment and Mitigation

A thorough risk assessment should be conducted before working with this compound. The following diagram illustrates the key components of this assessment.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is critical.

-

Spills :

-

Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. The area should then be cleaned.

-

Major Spills : For larger spills, evacuate the area and contact emergency responders. Prevent the spill from entering drains or waterways.

-

-

First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

-

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment.

By adhering to the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can safely handle this compound in the laboratory, minimizing the risk of exposure and ensuring a safe working environment.

References

Arsenazo III in Clinical Diagnostics: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the principles, applications, and methodologies of Arsenazo III for the quantitative determination of calcium in clinical settings.

Introduction

This compound is a metallochromic indicator widely utilized in clinical diagnostics for the quantitative determination of calcium in biological fluids such as serum, plasma, and urine.[1][2][3][4] Its primary application lies in assessing calcium homeostasis, which is crucial for various physiological processes including neuromuscular function, blood coagulation, and bone metabolism.[2] This technical guide provides a comprehensive overview of the intended use of this compound, detailing its reaction principles, experimental protocols, and performance characteristics to support researchers, scientists, and drug development professionals in its application.

The diagnostic significance of calcium measurement is underscored by its association with various pathological conditions. Elevated calcium levels, or hypercalcemia, can be indicative of hyperparathyroidism, multiple myeloma, bone neoplasms, and vitamin D intoxication. Conversely, hypocalcemia, or low calcium levels, is associated with hypoparathyroidism, vitamin D deficiency, renal disease, and pancreatitis. The this compound method offers a reliable and readily automated approach for calcium quantification, making it a staple in clinical chemistry laboratories.

Principle of the Assay

The this compound method is a colorimetric assay based on the specific binding of this compound to calcium ions. In a slightly acidic or neutral pH environment, this compound forms a stable, blue-purple colored complex with calcium. The intensity of the color produced is directly proportional to the calcium concentration in the sample. The absorbance of this complex is typically measured at a wavelength between 600 nm and 660 nm.

The chemical reaction can be summarized as follows:

Caption: Reaction principle of the this compound calcium assay.

To enhance the specificity of the assay, some reagent formulations include 8-hydroxyquinoline or its sulfonate derivative to chelate and thus mask the interference from magnesium ions.

Quantitative Data and Performance Characteristics

The performance of the this compound method for calcium determination has been extensively validated. The following tables summarize key quantitative data from various commercially available reagent kits and studies.

Table 1: Linearity and Sensitivity

| Parameter | Reported Value | Source |

| Linearity | Up to 4 mmol/L (16 mg/dL) | |

| Linearity | 1.50 - 3.75 mmol/L (6.0 - 15.0 mg/dL) | |

| Linearity | Up to 20 mg/dL (5 mmol/L) | |

| Linearity | 0.6 - 16 mg/dL | |

| Linearity | Up to 30 mg/dL | |

| Sensitivity (Lowest Detectable Level) | 0.03 mmol/L (0.12 mg/dL) | |

| Sensitivity (Detection Limit) | 0.026 mg/dL | |

| Sensitivity (Minimum Detection Limit) | 2.0 mg/dL |

Table 2: Reference Ranges for Serum Calcium

| Population | Range (mg/dL) | Range (mmol/L) | Source |

| Adults | 8.6 - 10.3 | 2.15 - 2.57 | |

| Adults | 8.1 - 10.4 | 2.02 - 2.60 | |

| Newborns | 7.4 - 10.0 | 1.85 - 2.50 |

Note: Each laboratory should establish its own reference ranges.

Table 3: Interfering Substances

| Substance | Concentration Causing No Significant Interference | Source |

| Hemoglobin | Up to 180 mg/dL (at 660 nm) | |

| Bilirubin | Up to 20 mg/dL | |

| Triglycerides | Up to 1100 mg/dL | |

| Hemoglobin | Less than 10% interference up to 5 g/L | |

| Bilirubin (mixed isomers) | Less than 10% interference up to 600 µmol/L | |

| Lipemia (Intralipid) | Less than 10% interference up to 2.5 g/L | |

| Ascorbic Acid | Up to 8 mg/dL |

Note: Anticoagulants such as citrate, oxalate, and EDTA should not be used as they chelate calcium, leading to falsely decreased results. Heparin is the recommended anticoagulant.

Experimental Protocols

The this compound assay can be performed manually or on automated clinical chemistry analyzers. Below are detailed methodologies for both approaches.

Manual Assay Protocol

References

Arsenazo III: A Technical Guide to its Discovery, History, and Application as a Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenazo III is a metallochromic indicator that has played a significant role in the field of calcium signaling and measurement. Its ability to form a colored complex with calcium ions allows for the spectrophotometric determination of calcium concentrations in a variety of biological and clinical samples. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and practical application of this compound as a calcium indicator, with a focus on providing researchers and professionals with the necessary information for its effective use.

Discovery and History

Initially, this compound was recognized for its ability to form complexes with various metals. Its application as a calcium indicator in biological and clinical chemistry gained prominence in the following years. Researchers began to utilize its color-changing properties to measure calcium levels in samples such as serum and urine.[4][5] Over time, its use expanded to more complex biological systems, including the measurement of intracellular calcium transients in neurons and muscle fibers, contributing significantly to our understanding of calcium's role as a second messenger.

Mechanism of Action and Spectral Properties

This compound is a bis-azo derivative of chromotropic acid containing arsono groups. The binding of calcium ions to this compound induces a significant change in its absorption spectrum. In its free (unbound) form, this compound exhibits an absorption maximum around 540 nm, appearing wine-red. Upon binding with calcium, the molecule undergoes a conformational change, resulting in the formation of a blue or purple-colored complex with two main absorption peaks at approximately 600 nm and 650 nm. The absorbance at these wavelengths is directly proportional to the concentration of the calcium-Arsenazo III complex.

The stoichiometry of the calcium-Arsenazo III complex is a critical and complex aspect of its function. Depending on the relative concentrations of both the dye and calcium ions, as well as other factors like pH and ionic strength, this compound can form different complexes with calcium, including 1:1, 2:1 (this compound:Ca²⁺), and even 2:2 complexes. This variable stoichiometry can complicate the precise quantification of calcium concentrations and is an important consideration in experimental design and data analysis.

Quantitative Data

The following tables summarize key quantitative data for this compound as a calcium indicator. It is important to note that these values can be influenced by experimental conditions.

Table 1: Spectral Properties of this compound

| State | Wavelength of Maximum Absorbance (λmax) |

| Free (Ca²⁺-unbound) | ~540 nm |

| Bound (Ca²⁺-complex) | ~600 nm and ~650 nm |

Table 2: Dissociation Constant (Kd) of the this compound-Ca²⁺ Complex

The dissociation constant (Kd) for the this compound-Ca²⁺ complex is highly dependent on pH and ionic strength. Therefore, a single value cannot be provided. However, studies have shown that the apparent Kd can vary significantly under different physiological conditions. For instance, at physiological pH, estimates for the apparent dissociation constant for a 1:1 complex have been reported to be in the micromolar range. It is crucial for researchers to determine or calibrate the Kd under their specific experimental conditions.

Table 3: Molar Absorptivity of the this compound-Ca²⁺ Complex

The molar absorptivity of the this compound-Ca²⁺ complex is also pH-dependent. At an alkaline pH of 9.0, the molar absorptivity has been reported to be approximately 26,574 L/mol·cm, which is significantly higher than at an acidic pH.

Experimental Protocols

Spectrophotometric Determination of Calcium in Aqueous Solutions

This protocol provides a general framework for measuring total calcium concentration in a sample like serum or urine.

Materials:

-

This compound reagent solution (commercially available or prepared)

-

Calcium standard solutions of known concentrations

-

pH buffer (e.g., imidazole buffer, pH 6.5-7.0)

-

Spectrophotometer

-

Cuvettes

-

Micropipettes

Procedure:

-

Reagent Preparation: Prepare or obtain an this compound solution at the desired concentration in a suitable buffer. The inclusion of a chelating agent like 8-hydroxyquinoline can help to minimize interference from magnesium ions.

-

Standard Curve:

-

Prepare a series of calcium standard solutions with concentrations spanning the expected range of your samples.

-

For each standard, mix a defined volume of the standard solution with a defined volume of the this compound reagent.

-

Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for complex formation.

-

Measure the absorbance of each standard at the desired wavelength (typically 650 nm) using the buffer/reagent mixture as a blank.

-

Plot the absorbance values against the corresponding calcium concentrations to generate a standard curve.

-

-

Sample Measurement:

-

Treat the unknown samples in the same manner as the standards, mixing a defined volume of the sample with the this compound reagent.

-

Measure the absorbance of the samples at the same wavelength.

-

-

Calculation:

-

Determine the calcium concentration in the unknown samples by interpolating their absorbance values on the standard curve.

-

Measurement of Intracellular Calcium using Microinjection

This protocol is intended for advanced users and requires specialized equipment for microinjection and intracellular spectrophotometry.

Materials:

-

This compound solution (salt-free, high purity) dissolved in an appropriate intracellular-like buffer (e.g., containing KCl and buffered to physiological pH).

-

Micropipettes with fine tips

-

Micromanipulator and microinjection system

-

Inverted microscope equipped for spectrophotometry or photometry

-

Data acquisition system

Procedure:

-

Cell Preparation: Culture or isolate the cells of interest on a coverslip or in a chamber suitable for microscopy and microinjection.

-

Microinjection:

-

Load a micropipette with the this compound solution.

-

Using a micromanipulator, carefully impale a single cell with the micropipette.

-

Inject a small volume of the this compound solution into the cytoplasm using controlled pressure. The final intracellular concentration of the dye should be carefully controlled to minimize buffering of intracellular calcium.

-

-

Measurement of Calcium Transients:

-

Position the injected cell on the microscope stage.

-

Use a light source and photodetector (e.g., a photodiode or photomultiplier tube) to measure the light transmission through a small region of the cell at two wavelengths: one where the calcium-bound form of this compound absorbs strongly (e.g., 650 nm) and a reference wavelength where the absorbance is less sensitive to calcium changes.

-

Record the changes in absorbance at these wavelengths over time, especially in response to a stimulus that is expected to alter intracellular calcium levels.

-

-

Data Analysis:

-

The change in the differential absorbance between the two wavelengths is proportional to the change in intracellular free calcium concentration.

-

Calibration of the signal to absolute calcium concentrations is complex due to the challenges of creating known calcium standards within a living cell. In situ calibration methods or the use of the apparent Kd under assumed intracellular conditions are often employed.

-

Visualizations

Chemical Reaction of this compound with Calcium

Caption: Binding of Ca²⁺ to this compound induces a color change.

Experimental Workflow for Spectrophotometric Calcium Measurement

Caption: Workflow for quantitative calcium analysis.

Comparison with Other Calcium Indicators

While this compound has been a valuable tool, newer fluorescent calcium indicators have been developed with different properties.

Table 4: Comparison of Calcium Indicators

| Indicator | Type | Excitation/Emission (nm) | Kd for Ca²⁺ (approx.) | Advantages | Disadvantages |

| This compound | Metallochromic (Absorbance) | N/A (Absorbance at ~650 nm) | μM range (variable) | Visible wavelength measurement, relatively inexpensive. | Lower sensitivity, complex stoichiometry, potential for cellular toxicity. |

| Fura-2 | Fluorescent (Ratiometric) | ~340/510 and ~380/510 | ~145 nM | Ratiometric measurement minimizes effects of dye concentration and photobleaching. | Requires UV excitation, which can be phototoxic. |

| Fluo-4 | Fluorescent (Single Wavelength) | ~494/516 | ~345 nM | High fluorescence increase upon Ca²⁺ binding, visible light excitation. | Not ratiometric, making quantification more challenging. |

Conclusion

This compound remains a historically significant and, in certain applications, a useful calcium indicator. Its primary advantages lie in its use of visible light spectrophotometry, which is readily accessible in many laboratories. However, researchers and drug development professionals should be aware of its limitations, particularly its complex stoichiometry and lower sensitivity compared to modern fluorescent indicators. For precise and sensitive measurements of intracellular calcium dynamics, fluorescent indicators like Fura-2 and Fluo-4 are now more commonly employed. Nevertheless, a thorough understanding of this compound's properties and history provides valuable context for the evolution of calcium measurement techniques and may still offer a viable option for specific experimental needs.

References

- 1. m.mathnet.ru [m.mathnet.ru]

- 2. researchgate.net [researchgate.net]

- 3. SU977461A1 - Process for producing 2,7-bis-(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-aciacid (this compound) - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. labtest.com.br [labtest.com.br]

Methodological & Application

Application Notes and Protocols for Calcium Assay Using Arsenazo III Reagent

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and use of Arsenazo III reagent for the quantitative determination of calcium concentration in various biological samples.

Introduction

This compound is a metallochromic indicator that forms a colored complex with calcium ions, providing a simple and sensitive method for calcium measurement. The assay is based on the specific reaction between this compound and calcium at a neutral or mildly acidic pH, resulting in a blue-purple complex. The absorbance of this complex is measured spectrophotometrically at approximately 650 nm, and the intensity of the color is directly proportional to the calcium concentration in the sample. This method is widely used in research and clinical laboratories due to its accuracy and convenience.

Principle of the Method

At a neutral pH, this compound selectively binds with free calcium ions (Ca²⁺) to form a stable blue-purple colored Ca²⁺-Arsenazo III complex. The formation of this complex leads to a significant shift in the absorbance spectrum of the dye, with a maximal absorbance between 600 and 660 nm. By measuring the absorbance at this wavelength, the concentration of calcium in the sample can be accurately quantified by comparing it to a standard curve prepared with known concentrations of calcium.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound-based calcium assay.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Weight | 776.37 g/mol | [1][2] |

| Recommended Concentration | 0.120 - 0.26 mmol/L | |

| Imidazole Buffer | ||

| Recommended Concentration | 75 - 100 mmol/L | |

| Recommended pH | 6.5 - 6.8 | |

| Calcium Standard | ||

| Stock Solution | A commercially available 1 g/L (1000 ppm) Calcium Standard Solution is recommended. | |

| Working Standards Range | 0.5 - 20 mg/dL (0.125 - 5 mmol/L) | |

| Assay Parameters | ||

| Wavelength of Measurement | 650 nm (acceptable range 600-660 nm) | [3][4] |

| Incubation Time | 2 - 10 minutes | |

| Incubation Temperature | Room Temperature (15-25°C) | |

| Light Path | 1 cm | [4] |

Experimental Protocols

Preparation of 100 mmol/L Imidazole Buffer (pH 6.8)

Materials:

-

Imidazole (MW: 68.08 g/mol )

-

Hydrochloric Acid (HCl), 1M solution

-

Ultrapure water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 6.81 g of Imidazole powder.

-

Dissolve the Imidazole in approximately 800 mL of ultrapure water in a beaker with a magnetic stirrer.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the pH electrode in the Imidazole solution and monitor the pH.

-

Slowly add 1M HCl dropwise while continuously stirring to adjust the pH to 6.8.

-

Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Add ultrapure water to bring the final volume to 1 L.

-

Mix the solution thoroughly. The buffer is ready for use in the preparation of the this compound reagent.

Preparation of this compound Reagent (0.2 mmol/L)

Materials:

-

This compound powder (MW: 776.37 g/mol )

-

100 mmol/L Imidazole Buffer (pH 6.8, prepared as above)

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

To prepare 100 mL of 0.2 mmol/L this compound reagent, weigh out 0.0155 g (15.5 mg) of this compound powder.

-

Transfer the weighed this compound powder into a 100 mL volumetric flask.

-

Add approximately 80 mL of the 100 mmol/L Imidazole buffer (pH 6.8) to the flask.

-

Place a magnetic stir bar in the flask and stir the solution until the this compound powder is completely dissolved. This may take some time. Gentle warming can aid dissolution but should be done cautiously.

-

Once dissolved, remove the stir bar and add the Imidazole buffer to bring the final volume to 100 mL.

-

Mix the solution thoroughly.

-

The reagent should be stored in a tightly sealed, light-protected container at 2-8°C. Under these conditions, the reagent is stable for several months.

Preparation of Calcium Standard Curve

Materials:

-

1000 mg/L (100 mg/dL) Calcium Standard Solution

-

Ultrapure water

-

Test tubes or a 96-well microplate

Procedure:

-

Label a series of test tubes or wells for your standards (e.g., 0, 2.5, 5, 10, 15, 20 mg/dL).

-

Prepare the working standards by diluting the 100 mg/dL Calcium Standard Solution with ultrapure water as described in the table below:

| Standard Concentration (mg/dL) | Volume of 100 mg/dL Standard (µL) | Volume of Ultrapure Water (µL) | Final Volume (µL) |

| 0 (Blank) | 0 | 1000 | 1000 |

| 2.5 | 25 | 975 | 1000 |

| 5.0 | 50 | 950 | 1000 |

| 10.0 | 100 | 900 | 1000 |

| 15.0 | 150 | 850 | 1000 |

| 20.0 | 200 | 800 | 1000 |

Calcium Assay Protocol

Materials:

-

Prepared this compound Reagent

-

Prepared Calcium Standards

-

Unknown samples (e.g., serum, plasma, urine)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 650 nm

-

Cuvettes (1 cm light path) or a 96-well microplate

-

Micropipettes

Procedure:

-

Pipette 1.0 mL of the this compound Reagent into each cuvette or 200 µL into each well of a microplate.

-

Add 10 µL of each Calcium Standard, unknown sample, or blank (ultrapure water) to the respective cuvettes or wells.

-

Mix the contents of each cuvette or well gently but thoroughly.

-

Incubate at room temperature for 5 minutes.

-

Set the spectrophotometer or microplate reader to a wavelength of 650 nm.

-

Zero the instrument using the blank solution.

-

Measure the absorbance of each standard and unknown sample.

Calculation of Results

-

Plot the absorbance values of the Calcium Standards against their corresponding concentrations (mg/dL) to generate a standard curve.

-

Determine the concentration of calcium in the unknown samples by interpolating their absorbance values on the standard curve.

-

Alternatively, calculate the calcium concentration using the following formula if the standard curve is linear:

Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Visualizations

Experimental Workflow

Caption: Figure 1. Experimental Workflow for Calcium Assay.

Signaling Pathway (Principle of Detection)

Caption: Figure 2. Principle of Calcium Detection.

References

- 1. webpark2162.sakura.ne.jp [webpark2162.sakura.ne.jp]

- 2. static.igem.org [static.igem.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound-Ca2+. Effect of pH, ionic strength, and this compound concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Serum Calcium Measurement Using the Arsenazo III Assay

These application notes provide a detailed protocol for the quantitative determination of calcium in serum using the Arsenazo III colorimetric method. This assay is intended for researchers, scientists, and drug development professionals for in vitro diagnostic use.

Principle of the Method

The this compound assay is based on the specific reaction between calcium ions and the chromogenic agent this compound. In a slightly acidic to neutral pH environment, calcium ions form a stable, colored complex with this compound.[1][2][3] The intensity of the resulting blue-purple colored complex is directly proportional to the calcium concentration in the sample and is measured spectrophotometrically at a wavelength between 600 and 660 nm.[1][2] To prevent interference from magnesium, a common cation in serum, 8-hydroxyquinoline sulfonate is often included in the reagent formulation.

Chemical Reaction

Caption: Principle of the this compound Calcium Assay.

Materials and Reagents

Reagent Composition

The this compound reagent is typically provided as a ready-to-use liquid. The exact concentrations may vary slightly between manufacturers, but a typical formulation is summarized below.

| Component | Concentration Range | Purpose |

| This compound | > 0.05 - 0.2 mmol/L | Chromogenic agent that binds calcium |

| Imidazol or PIPES Buffer | 50 - 100 mmol/L | Maintains optimal pH (6.5 - 6.8) |

| 8-Hydroxyquinoline Sulfonate | ~5.0 mmol/L | Masks interference from magnesium |

| Surfactant/Detergent | 0.1% - 10 mmol/L | Prevents precipitation and turbidity |

| Sodium Azide | < 0.1% | Preservative |

Materials Required but Not Provided

-

Spectrophotometer or colorimeter capable of reading at 650 nm (or within the 600-670 nm range).

-

Calibrated micropipettes and tips.

-

Acid-washed or plastic test tubes.

-

Vortex mixer.

-

Timer.

-

Calcium standard (e.g., 10 mg/dL).

-

Quality control sera (normal and abnormal levels).

-

0.9% NaCl solution (for dilutions).

Specimen Collection and Handling

-

Specimen Type: Fresh, unhemolyzed serum is the preferred specimen. Heparinized plasma may also be used.

-

Anticoagulants: Do not use citrate, oxalate, or EDTA as anticoagulants as they chelate calcium, leading to falsely low results.

-

Storage: Serum should be separated from the clot as soon as possible. Calcium in serum is stable for up to 7 days at 2-8°C and for up to 6 months when frozen at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol

The following is a generalized manual procedure. Automated procedures should follow the specific instrument application instructions.

Assay Workflow

Caption: Step-by-step workflow for the manual this compound assay.

Detailed Procedure

-

Preparation: Allow all reagents, controls, and samples to reach room temperature (15-30°C) before use.

-

Labeling: Label test tubes appropriately for "Reagent Blank," "Standard," "Control," and each "Sample."

-

Reagent Dispensing: Pipette 1.0 mL of the this compound reagent into each labeled tube.

-

Sample Addition:

-

To the "Reagent Blank" tube, add no sample.

-

To the "Standard" tube, add 10 µL of the calcium standard.

-

To the "Control" tubes, add 10 µL of the respective control sera.

-

To each "Sample" tube, add 10 µL of the corresponding serum sample.

-

-

Incubation: Mix the contents of each tube thoroughly and let them stand at room temperature for at least 1-5 minutes. The final color is stable for at least 60 minutes when protected from light.

-

Measurement:

-

Set the spectrophotometer wavelength to 650 nm.

-

Zero the instrument using the "Reagent Blank."

-

Read and record the absorbance of the standard, controls, and all samples.

-

Calculation of Results

The calcium concentration in the sample is calculated using the following formula:

Calcium (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (mg/dL)

For samples with calcium concentrations exceeding the linearity limit of the assay, dilute the sample with 0.9% NaCl, re-assay, and multiply the result by the dilution factor.

Performance Characteristics

The performance characteristics of the this compound assay are summarized below. These values are typical and may vary between different reagent manufacturers and instrumentations.

| Parameter | Typical Value |

| Wavelength | 600 - 660 nm (650 nm is common) |

| Linearity | Up to 15 - 20 mg/dL |

| Sensitivity | Detection limits range from 0.026 to 0.41 mg/dL |

| Incubation Time | 1 - 5 minutes at room temperature |

| Color Stability | At least 60 minutes |

Interferences

-

Hemolysis: Gross hemolysis may interfere with the assay. Fresh, unhemolyzed serum is preferred.

-

Lipemia: Severely lipemic samples may cause turbidity and interfere with the reading. A serum blank may be required for such samples.

-

Bilirubin: No significant interference is typically observed from bilirubin up to 20-28 mg/dL.

-

Anticoagulants: EDTA, citrate, and oxalate will falsely lower calcium levels and must not be used.

Quality Control

It is recommended to run at least two levels of quality control sera (normal and abnormal) with each batch of samples. The results should fall within the manufacturer's specified ranges. If control values are out of range, patient results should not be reported, and troubleshooting steps should be initiated.

Safety Precautions

-

This reagent is for in vitro diagnostic use only.

-

This compound reagent may be irritating to the skin. Avoid contact and wear appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Dispose of all waste materials in accordance with local regulations.

References

Application Notes and Protocols for Intracellular Calcium Imaging in Oocytes using Arsenazo III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the metallochromic indicator Arsenazo III for the quantitative measurement of intracellular calcium ([Ca²⁺]i) in oocytes. This document includes the principles of the method, detailed experimental protocols, and data presentation guidelines.

Introduction to the this compound Method